molecular formula C13H12N2O5S B2420482 N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 180631-81-6

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2420482
CAS No.: 180631-81-6
M. Wt: 308.31
InChI Key: NHEAQAMNXXRBQT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEAQAMNXXRBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Procedure

Reagents :

  • 4-Methoxyaniline (p-anisidine): 15 mmol
  • 3-Nitrobenzenesulfonyl chloride: 14.6 mmol
  • Pyridine: 15 mmol
  • Dichloromethane (DCM): 80 mL

Steps :

  • Dissolve 4-methoxyaniline (2.0 mL, 15 mmol) in DCM (40 mL) under nitrogen atmosphere.
  • Add pyridine (1.15 mL, 15 mmol) dropwise to neutralize HCl generated during the reaction.
  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (4.54 g, 14.6 mmol) in DCM (40 mL) over 30 minutes.
  • Stir the mixture at 20°C for 24 hours.
  • Quench the reaction with 1N HCl (100 mL) and extract with DCM (3 × 100 mL).
  • Wash the combined organic layers with brine (50 mL), dry over MgSO₄, and concentrate under reduced pressure.
  • Purify the crude product via recrystallization from ethyl acetate/hexane (1:1 v/v) to yield white crystals.

Yield : 90–98%.

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 20–25°C Higher temperatures risk decomposition
Reaction Time 18–24 hours Shorter durations reduce conversion
Solvent Dichloromethane Polar aprotic solvents enhance reactivity
Base Pyridine Superior HCl scavenging vs. triethylamine

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A modified procedure involves:

  • Mixing 4-methoxyaniline (10 mmol) and 3-nitrobenzenesulfonyl chloride (9.8 mmol) in DCM (20 mL).
  • Adding pyridine (10 mmol) and irradiating at 100 W for 15 minutes.
  • Workup as per the standard method.

Yield : 88–92% with 99% purity (HPLC).

Solid-Phase Synthesis

For combinatorial chemistry applications, the sulfonamide can be synthesized on Wang resin:

  • Immobilize 4-methoxyaniline onto the resin via a linker.
  • Treat with 3-nitrobenzenesulfonyl chloride (3 equiv) and DIEA (6 equiv) in DMF for 12 hours.
  • Cleave the product using TFA/DCM (1:9 v/v).

Yield : 75–80% with reduced purification needs.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and efficiency:

  • Pump 4-methoxyaniline (1.0 M in DCM) and 3-nitrobenzenesulfonyl chloride (0.95 M in DCM) at 10 mL/min into a mixing chamber.
  • Introduce pyridine (1.1 M in DCM) co-currently.
  • Pass the mixture through a PTFE reactor (50°C, 30 min residence time).
  • Separate the organic phase via in-line liquid-liquid extraction.

Throughput : 5 kg/day with ≥95% yield.

Purification and Characterization

Recrystallization

Optimal solvent systems for recrystallization:

Solvent Ratio (Ethyl Acetate/Hexane) Purity (%) Crystal Form
1:1 99.5 Needles
2:1 98.0 Plates
3:1 97.2 Irregular

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (s, 1H, NH), 8.45–7.90 (m, 4H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H, OCH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1530 cm⁻¹ (NO₂), 1350 cm⁻¹ (S=O).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to an amine under catalytic hydrogenation or chemical reduction .

Reaction Conditions

  • Catalyst : Pd/C, H₂ (1 atm).

  • Solvent : Ethanol.

  • Product : N-(4-Methoxyphenyl)-3-aminobenzenesulfonamide.

  • Yield : ~85–95% (estimated from analogous reductions) .

Key Data :

  • The nitro group’s reduction alters electronic properties, enhancing hydrogen-bonding potential .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the benzene ring for NAS at the meta position relative to itself.

Example Reaction :

  • Reactants : N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide, hydroxide ion.

  • Conditions : High-temperature aqueous base.

  • Product : 3-Hydroxybenzenesulfonamide derivative (minor pathway due to nitro’s deactivating nature) .

Limitations :

  • NAS is less favored compared to electrophilic substitution on the methoxyphenyl ring .

Electrophilic Substitution on the Methoxyphenyl Ring

The electron-rich 4-methoxyphenyl group undergoes electrophilic substitution at the ortho/para positions.

Example Reaction (Nitration) :

  • Reactants : HNO₃, H₂SO₄.

  • Conditions : 0–5°C.

  • Product : N-(3-Nitro-4-methoxyphenyl)-3-nitrobenzenesulfonamide .

Regioselectivity :

  • Methoxy directs incoming electrophiles to ortho/para positions, but steric hindrance from the sulfonamide group may limit reactivity .

Sulfonamide Hydrolysis

The sulfonamide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic conditions .

Reaction Conditions

  • Acidic Hydrolysis : Concentrated HCl, reflux.

  • Basic Hydrolysis : NaOH (6M), 100°C.

  • Products : 3-Nitrobenzenesulfonic acid and 4-methoxyaniline.

Yield : ~70–80% (based on analogous hydrolysis).

Functionalization of the Sulfonamide Nitrogen

The sulfonamide nitrogen can undergo alkylation or acylation when deprotonated .

Example (Alkylation) :

  • Reactants : NaH (base), alkyl halide (e.g., methyl iodide).

  • Conditions : DMF, 60°C.

  • Product : N-Alkyl-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide .

Key Insight :

  • Steric effects from the 3-nitro group may reduce alkylation efficiency compared to para-substituted analogs .

Key Research Findings

  • Synthetic Efficiency : The sulfonylation step achieves high yields (>90%) due to the electrophilic nature of sulfonyl chlorides .

  • Nitro Group Reactivity : The 3-nitro group impedes electrophilic substitution on its ring but facilitates reduction to an amine .

  • Biological Relevance : Derivatives of this compound show potential as enzyme inhibitors (e.g., BRD4), though this requires further study .

For experimental details, consult primary sources .

Scientific Research Applications

Anticancer Applications

Recent studies have investigated the anticancer potential of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated the following:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via nitroso intermediates
MCF-720Inhibition of cell proliferation
A54925Modulation of apoptotic pathways

These findings suggest that this compound can effectively inhibit the growth of certain cancer cells through apoptosis induction and modulation of cellular pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations indicate moderate antibacterial activity against several strains.

Antibacterial Studies

In a comparative analysis, this compound was tested against common bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

These results highlight the compound's potential as an antibacterial agent, although further research is necessary to fully elucidate its mechanisms of action .

Biochemical Assays

This compound has been utilized in various biochemical assays due to its ability to interact with specific molecular targets. Its structure allows it to serve as a probe for studying enzyme activities and cellular signaling pathways.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on proteasome activity, which is crucial for protein degradation and regulation within cells. The results suggest that modifications to the sulfonamide structure can enhance its inhibitory potency against proteasome activity .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide can be compared with other sulfonamide derivatives to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of both a methoxy group and a nitro group on the aromatic ring provides unique chemical reactivity and biological activity compared to other sulfonamide derivatives.
  • The combination of these functional groups allows for diverse chemical modifications and the potential for multiple applications in different fields.

Biological Activity

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, a compound featuring both a sulfonamide and a nitro group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 296.31 g/mol

Functional Groups

  • Sulfonamide Group : Known for its ability to inhibit enzymes.
  • Nitro Group : Can undergo reduction to form reactive intermediates.

This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide moiety interacts with specific enzymes, potentially leading to antimicrobial and anticancer activities. The nitro group may also contribute to the compound's reactivity by forming intermediates that interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the activity of certain cancer-related enzymes, impacting cell viability and proliferation in various cancer cell lines. For instance, its mechanism of action includes the inhibition of proteasome activity in cancer cells, which is critical for regulating protein degradation and cell cycle progression .

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Study : In vitro tests on MCF-7 breast cancer cells revealed an IC50_{50} value of 2.31 µM for cell viability inhibition, indicating potent anticancer effects .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique biological properties attributed to its dual functional groups.

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
3-Amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamideStructureAntimicrobial
N-(4-Methoxyphenyl)-4′-nitrobenzenesulfonamideStructureAnticancer

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving iron and copper catalysis, providing high yields and purity .

Q & A

Basic: What are the recommended methods for synthesizing N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 4-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux. To optimize yield:

  • Use a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete reaction.
  • Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.
    Post-synthesis, purify the product via recrystallization from ethanol or column chromatography. For analogous compounds, phosphorous oxychloride has been employed as a catalyst in reflux conditions to enhance acylation efficiency .

Basic: How can the purity and structural identity of this compound be confirmed?

Key analytical techniques include:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computed data (e.g., using ACD/Labs or ChemDraw). The methoxy group (~δ 3.8 ppm in 1^1H NMR) and sulfonamide protons (δ ~10–12 ppm) are diagnostic.
  • Mass spectrometry (ESI-TOF) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Melting point : Compare with literature values (if available) to assess purity.

Advanced: What strategies are effective for resolving contradictions in crystallographic data for sulfonamide derivatives?

Discrepancies in bond lengths, angles, or torsion angles (e.g., S–N vs. C–O conformations) can arise from:

  • Disorder in crystal packing : Use PLATON/SQUEEZE to model solvent-accessible voids .
  • Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) and apply restraints for flexible groups (e.g., methoxy or nitro groups).
  • Hydrogen bonding variations : Analyze Hirshfeld surfaces to distinguish intermolecular interactions (e.g., N–H···O vs. C–H···O) .
    For example, in N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide, the S–N torsion angle (−60.4°) and dihedral angles between aromatic rings (83.5°) were refined using SHELXL with riding H-atom models .

Advanced: How can computational methods predict the reactivity of this compound toward electrophilic or nucleophilic agents?

  • *DFT calculations (B3LYP/6-31G)**: Map electrostatic potential surfaces (EPS) to identify electron-deficient regions (e.g., nitro group for nucleophilic attack) or electron-rich areas (e.g., methoxy group for electrophilic substitution).
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess kinetic stability. For example, the nitro group’s LUMO may facilitate reduction reactions.
  • MD simulations : Predict solvation effects and steric hindrance using AMBER or GROMACS.

Advanced: What conformational dynamics influence the biological activity of this compound derivatives?

The antiperiplanar conformation of the sulfonamide group (C–S–N–C torsion ~−60° to −80°) enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors) . Substituent effects include:

  • Methoxy group orientation : Synperiplanar alignment with the sulfonamide N–H promotes hydrogen bonding to active-site residues.
  • Nitro group position : Meta-substitution (vs. para) reduces steric clash in protein binding pockets, as observed in antitumor sulfonamides .

Advanced: How do metal complexes of this compound differ in stability and spectroscopic properties?

Coordination with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) occurs via the sulfonamide O or N atoms, forming octahedral or square-planar complexes. Key findings:

  • Stability constants : Determined via pH-metric titrations (log β values ~8–12 in methanol-water mixtures) .
  • UV-Vis spectroscopy : d-d transitions (e.g., Cu2+^{2+} complexes show λmax ~600–800 nm).
  • EPR : Axial symmetry parameters (g∥ > g⊥) confirm Jahn-Teller distortion in Cu2+^{2+} complexes.

Advanced: What are the challenges in validating hydrogen-bonding networks in sulfonamide crystal structures?

Common pitfalls include:

  • Over-interpretation of weak interactions : Use CrystalExplorer to quantify interaction energies (e.g., N–H···O vs. C–H···π).
  • Disordered H atoms : Apply DFT-optimized geometries (e.g., Gaussian) to refine H positions in SHELXL .
    In N-(4-methylphenylsulfonyl)-3-nitrobenzamide, N–H···O(S) hydrogen bonds (2.85–3.10 Å) dominate the packing, while weaker C–H···O interactions stabilize the lattice .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
  • Stability : Store in amber vials at 2–8°C to prevent photodegradation.

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